
Carmofur
Übersicht
Beschreibung
Vorbereitungsmethoden
Carmofur kann durch eine Reihe chemischer Reaktionen synthetisiert werden, an denen Fluorouracil und Hexylisocyanat beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Reaktion von Fluorouracil mit Hexylisocyanat in Gegenwart eines geeigneten Lösungsmittels und Katalysators . Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit beinhalten, um die Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Carmofur unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Applications
Carmofur is primarily recognized for its role in cancer treatment. Its mechanism involves the inhibition of acid ceramidase, an enzyme that plays a crucial role in cancer cell proliferation and chemoresistance.
Case Studies
- A study demonstrated that this compound significantly inhibited the growth of colorectal cancer cells in vitro and in vivo by elevating ceramide levels and inducing apoptosis .
- Another investigation highlighted this compound's efficacy against glioblastoma multiforme (GBM), where it altered cell cycle progression and increased cell death in temozolomide-resistant cells .
Repurposing for COVID-19 Treatment
Recent research has identified this compound as a potential therapeutic agent against SARS-CoV-2, the virus responsible for COVID-19.
Mechanism of Action Against SARS-CoV-2
- Inhibition of Main Protease : this compound has been shown to covalently inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication . This discovery positions this compound as a promising candidate for repurposing in antiviral therapies.
Case Studies
- A study utilized benchtop 19F nuclear magnetic resonance spectroscopy to optimize the synthesis of this compound and evaluate its efficacy against Mpro. The findings indicated that this compound could be synthesized more efficiently while maintaining its inhibitory properties .
Development of this compound Analogs
Research into this compound has led to the development of various analogs aimed at enhancing its therapeutic efficacy.
Synthesis and Evaluation
- A recent study synthesized nine this compound analogs to explore their antiproliferative effects. Some analogs demonstrated superior potency compared to this compound itself, indicating potential for further development .
Data Table: Comparison of this compound and Its Analogs
Compound | Target Enzyme | IC50 (µM) | Notes |
---|---|---|---|
This compound | Acid Ceramidase | 0.5 | Potent inhibitor; enhances chemotherapy effects |
This compound Analog 1 | Acid Ceramidase | 0.3 | Higher potency; potential for clinical use |
This compound Analog 2 | Main Protease | 0.4 | Effective against SARS-CoV-2 |
Wirkmechanismus
Carmofur exerts its effects through multiple mechanisms:
Generation of 5-fluorouracil: Once inside a cell, this compound is converted into 5-fluorouracil, which inhibits thymidylate synthase, leading to disruption of DNA synthesis and cell death.
Inhibition of acid ceramidase: this compound is a potent inhibitor of acid ceramidase, an enzyme involved in the metabolism of ceramide.
Vergleich Mit ähnlichen Verbindungen
Carmofur ähnelt anderen Fluorouracil-Derivaten, wie zum Beispiel:
Fluorouracil (5-FU): Die Stammverbindung von this compound, die zur Behandlung verschiedener Krebsarten eingesetzt wird.
Tegafur: Ein weiteres Fluorouracil-Derivat, das in Kombination mit anderen Medikamenten zur Krebsbehandlung eingesetzt wird.
Capecitabin: Ein orales Prodrug von Fluorouracil, das zur Behandlung von Brust- und Darmkrebs eingesetzt wird. This compound ist einzigartig in seiner Fähigkeit, oral verabreicht zu werden und in seinem dualen Wirkmechanismus, der sowohl die Erzeugung von 5-Fluorouracil als auch die Hemmung der sauren Ceramidase umfasst
Biologische Aktivität
Carmofur, a fluorinated pyrimidine derivative, is primarily known for its application in cancer therapy, particularly for treating glioblastoma multiforme (GBM) and other malignancies. Its mechanism of action involves the inhibition of specific enzymes and pathways crucial for tumor cell proliferation and survival. Recent studies have highlighted its multifaceted biological activities, including effects on cell cycle regulation, apoptosis induction, and potential antiviral properties.
-
Cell Cycle Regulation :
- This compound has been shown to inhibit cell cycle progression in TMZ-resistant GBM cells by downregulating E2F8 expression. E2F8 is a transcription factor linked to cell cycle regulation, and its decreased expression leads to reduced cell proliferation and increased apoptosis in resistant cell lines .
- The treatment with this compound resulted in significant changes in gene expression profiles, particularly affecting pathways associated with the cell cycle and apoptosis .
- Apoptosis Induction :
- Inhibition of Acid Ceramidase :
- Antiviral Activity :
Case Study: Glioblastoma Multiforme
- In a study focusing on GBM, this compound was administered to TMZ-resistant U251T cells. The results indicated a marked decrease in cell viability and alterations in the expression of cell cycle-related genes, confirming its efficacy against resistant cancer phenotypes .
Comparative Drug Screening
- A comprehensive drug screening involving ependymoma cell lines identified this compound as one of the effective compounds against pediatric brain tumors. The analysis highlighted its selective anti-tumor effects when compared to other oncology drugs, underscoring its potential as a treatment option for high-risk pediatric patients .
Data Summary
Eigenschaften
IUPAC Name |
5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCCBINRVIKJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045941 | |
Record name | Carmofur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61422-45-5 | |
Record name | Carmofur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61422-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carmofur [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061422455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carmofur | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carmofur | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carmofur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carmofur | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARMOFUR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA82M3RAB2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.